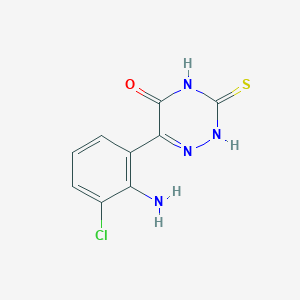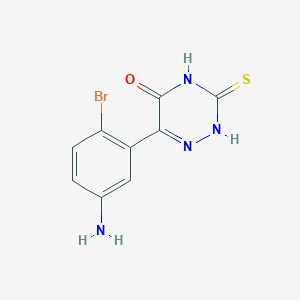
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
説明
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, also known as ACT or ACT-246475, is a chemical compound that has been studied for its potential medical applications. This compound has shown promise in scientific research for its ability to modulate certain biological pathways, making it a potential candidate for drug development.
作用機序
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one works by modulating the activity of certain enzymes and pathways in the body. It has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. By inhibiting this enzyme, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can alter the expression of genes involved in cell growth and differentiation, leading to its anticancer effects. Additionally, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have a range of biochemical and physiological effects in the body. In addition to its anticancer and anti-inflammatory effects, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal studies, making it a safe compound to use in experiments. However, one limitation of using 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in lab experiments is that it may not be effective in all types of cancer cells, as its activity is dependent on the specific genetic makeup of the cells.
将来の方向性
There are several potential future directions for research on 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. One area of interest is the development of 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to understand the specific mechanisms by which 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one exerts its effects on the body. Finally, there is a need for more research on the safety and efficacy of 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in humans, as most of the current studies have been conducted in animal models.
科学的研究の応用
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
6-(2-amino-3-chlorophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4OS/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYPZSTEQHSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C2=NNC(=S)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268523.png)
![N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268532.png)

![isopropyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4268550.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268557.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268575.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268576.png)
![3-benzyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268587.png)
![2-mercapto-6-methyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268590.png)
![methyl 2-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268593.png)
![4-{[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4268596.png)
![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268614.png)
![4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4268630.png)
![2-[(3-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268639.png)